molecular formula C15H14N4O2 B13123224 N-(4-((1H-Imidazol-1-yl)methyl)-8-hydroxyquinolin-2-yl)acetamide

N-(4-((1H-Imidazol-1-yl)methyl)-8-hydroxyquinolin-2-yl)acetamide

Cat. No.: B13123224
M. Wt: 282.30 g/mol
InChI Key: IZQWAALUGBLUAZ-UHFFFAOYSA-N
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Description

N-(4-((1H-Imidazol-1-yl)methyl)-8-hydroxyquinolin-2-yl)acetamide is a complex organic compound that features both imidazole and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((1H-Imidazol-1-yl)methyl)-8-hydroxyquinolin-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the initial formation of the imidazole ring followed by its attachment to the quinoline structure. The reaction conditions often require the use of solvents like methanol or ethanol and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-((1H-Imidazol-1-yl)methyl)-8-hydroxyquinolin-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require controlled temperatures, ranging from room temperature to reflux conditions, depending on the desired transformation. Solvents such as dichloromethane (DCM) or dimethyl sulfoxide (DMSO) are often used to dissolve the reactants and facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications, including drug development and materials science .

Mechanism of Action

The mechanism of action of N-(4-((1H-Imidazol-1-yl)methyl)-8-hydroxyquinolin-2-yl)acetamide involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities and cellular processes. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes, which is particularly useful in anticancer therapies .

Properties

Molecular Formula

C15H14N4O2

Molecular Weight

282.30 g/mol

IUPAC Name

N-[8-hydroxy-4-(imidazol-1-ylmethyl)quinolin-2-yl]acetamide

InChI

InChI=1S/C15H14N4O2/c1-10(20)17-14-7-11(8-19-6-5-16-9-19)12-3-2-4-13(21)15(12)18-14/h2-7,9,21H,8H2,1H3,(H,17,18,20)

InChI Key

IZQWAALUGBLUAZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(C=CC=C2O)C(=C1)CN3C=CN=C3

Origin of Product

United States

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